molecular formula C17H15N3O4 B214466 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Número de catálogo B214466
Peso molecular: 325.32 g/mol
Clave InChI: XKCGVABPQCMCPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new treatments for various diseases.

Mecanismo De Acción

The mechanism of action of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves the inhibition of multiple signaling pathways, including EGFR, HER2, and HDAC. This leads to the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and metastasis in cancer cells. In Alzheimer's disease, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the aggregation of amyloid-beta peptides by binding to the beta-sheet structure of the peptides. In inflammatory disorders, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of multiple signaling pathways, induction of apoptosis and cell cycle arrest, inhibition of angiogenesis and metastasis, inhibition of amyloid-beta peptide aggregation, and inhibition of pro-inflammatory cytokine production. These effects make 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide a promising candidate for the development of new treatments for various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is its ability to inhibit multiple signaling pathways, making it a potentially more effective treatment for diseases that involve multiple pathways. However, one limitation of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is its potential toxicity, which must be carefully monitored in preclinical and clinical studies.

Direcciones Futuras

There are several future directions for the study of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide, including:
1. Further studies to determine the optimal dosage and administration route for 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in preclinical and clinical studies.
2. Studies to determine the potential toxicity of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in preclinical and clinical studies.
3. Studies to determine the efficacy of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in combination with other treatments, such as chemotherapy and radiation therapy.
4. Studies to determine the potential applications of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in other diseases, such as cardiovascular disease and autoimmune diseases.
5. Studies to develop new analogs of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide with improved efficacy and reduced toxicity.
Conclusion:
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit multiple signaling pathways and its wide range of biochemical and physiological effects make it a promising candidate for the development of new treatments. However, further studies are needed to determine its optimal dosage, potential toxicity, and efficacy in combination with other treatments.

Métodos De Síntesis

The synthesis of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves several steps, including the condensation of 2-acetyl-3-hydroxyindole with ethyl pyruvate, followed by the reaction of the resulting product with 2-bromoacetylpyridine. The final step involves the reaction of the intermediate product with acetamide, resulting in the formation of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide.

Aplicaciones Científicas De Investigación

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit multiple signaling pathways, including EGFR, HER2, and HDAC, leading to the induction of apoptosis and cell cycle arrest. In Alzheimer's disease, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the pathogenesis of the disease. In inflammatory disorders, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Propiedades

Nombre del producto

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Fórmula molecular

C17H15N3O4

Peso molecular

325.32 g/mol

Nombre IUPAC

2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-3-ylethyl)indol-1-yl]acetamide

InChI

InChI=1S/C17H15N3O4/c18-15(22)10-20-13-6-2-1-5-12(13)17(24,16(20)23)8-14(21)11-4-3-7-19-9-11/h1-7,9,24H,8,10H2,(H2,18,22)

Clave InChI

XKCGVABPQCMCPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O

SMILES canónico

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.